molecular formula C11H14FN B1491440 3-(2-Fluorophenyl)-3-methylpyrrolidine CAS No. 1251050-27-7

3-(2-Fluorophenyl)-3-methylpyrrolidine

Cat. No.: B1491440
CAS No.: 1251050-27-7
M. Wt: 179.23 g/mol
InChI Key: LEWBWPCYDWYVFD-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-3-methylpyrrolidine is a fluorinated pyrrolidine derivative characterized by a pyrrolidine ring substituted with a methyl group and a 2-fluorophenyl group at the 3-position. Fluorine's electronegativity enhances metabolic stability and binding affinity in drug discovery contexts, making this compound a candidate for central nervous system (CNS) or receptor-targeted research .

Properties

IUPAC Name

3-(2-fluorophenyl)-3-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-11(6-7-13-8-11)9-4-2-3-5-10(9)12/h2-5,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWBWPCYDWYVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Fluorophenyl)-3-methylpyrrolidine is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the fluorophenyl group may enhance its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The fluorine atom may influence the compound's lipophilicity and binding affinity, potentially enhancing its efficacy in modulating biological pathways.

Key Mechanisms:

  • Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been noted for its ability to inhibit certain enzymes, which could lead to therapeutic effects in conditions such as cancer or inflammation.

Biological Activity Summary

The following table summarizes the known biological activities associated with this compound:

Biological Activity Description References
AnticancerExhibits potential in inhibiting tumor growth
Anti-inflammatoryReduces inflammation through enzyme inhibition
NeuroprotectiveMay protect neuronal cells from damage
AntimicrobialShows activity against certain bacterial strains

Anticancer Activity

A study indicated that this compound demonstrated significant anticancer properties against various cancer cell lines. The compound was shown to induce apoptosis in malignant cells, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

Research highlighted the compound's ability to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory responses. Inhibition of PLA2 was correlated with reduced levels of pro-inflammatory mediators, indicating a promising avenue for treating inflammatory diseases.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that the compound has favorable oral bioavailability and moderate plasma half-life, making it suitable for further development.

Key Pharmacokinetic Parameters:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Moderate distribution to tissues; potential blood-brain barrier permeability needs further investigation.
  • Metabolism : Primarily hepatic metabolism with several identified metabolites.
  • Excretion : Renal excretion predominates.

Scientific Research Applications

Pharmacological Applications

1.1. Antagonism of Neuropeptide Systems

Recent studies have highlighted the role of 3-(2-Fluorophenyl)-3-methylpyrrolidine in modulating neuropeptide systems. Specifically, it has been investigated as an antagonist for the relaxin-3/RXFP3 system, which is implicated in metabolic syndrome and addiction behaviors. The compound demonstrated significant antagonist activity against RXFP3, suggesting its potential as a therapeutic agent for conditions such as obesity and alcohol dependence .

1.2. Cancer Therapeutics

The compound has been evaluated for its antiproliferative effects in cancer models. It is part of a class of compounds that inhibit transcription factors involved in malignancy, such as HSF1 (Heat Shock Factor 1). In preclinical studies, derivatives of this compound have shown promise in treating refractory ovarian cancer by inducing tumor regression and modulating biomarkers associated with cancer progression .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key findings from SAR studies include:

  • Linkage Sensitivity : The length and type of linkage between the phenyl ring and the pyrrolidine moiety significantly affect antagonist activity at RXFP3. Shortening or altering this linkage can lead to a complete loss of activity .
  • Substituent Effects : Modifications on the phenyl ring, such as introducing different substituents or changing their positions, can enhance or diminish activity. For instance, para-substituted analogs generally exhibit superior potency compared to meta or ortho substitutions .

Case Study 1: RXFP3 Antagonism

In a study examining the effects of various compounds on RXFP3 activity, this compound was identified as a potent antagonist with an IC50 value indicating effective inhibition at low concentrations. This study also explored the effects of structural modifications on efficacy, demonstrating that certain modifications could enhance potency significantly .

Case Study 2: Cancer Treatment

A clinical candidate derived from this compound class was tested in human ovarian adenocarcinoma xenograft models. The results indicated that treatment led to significant tumor growth inhibition (TGI) with favorable pharmacokinetic profiles, paving the way for further clinical investigations .

Summary of Research Findings

Application AreaKey FindingsPotential Impact
Neuropeptide AntagonismEffective RXFP3 antagonismTreatment for obesity and addiction
Cancer TherapeuticsInduces tumor regression in ovarian cancer modelsPotential new cancer therapies
Structure-Activity InsightsModifications can enhance or reduce activityGuides future drug development

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3-(4-Methoxyphenyl)-3-methylpyrrolidine Hydrochloride Substituent: 4-Methoxy (para) group. Key Differences: The methoxy group is electron-donating, increasing electron density on the phenyl ring compared to the electron-withdrawing fluorine in the target compound. This alters dipole moments and solubility (e.g., higher polarity for methoxy derivatives). Applications: Used in solubility and conformational studies due to its polar substituent .
  • 3-(2-Bromophenyl)pyrrolidine Hydrochloride Substituent: 2-Bromo (ortho) group. Its lower electronegativity compared to fluorine may diminish electronic interactions in binding pockets . Applications: Intermediate in synthesis or halogenation studies .

Substituent Connectivity and Spatial Arrangement

  • 3-((2-Fluorophenoxy)methyl)pyrrolidine Hydrochloride Substituent: 2-Fluorophenoxy group attached via a methylene bridge. Key Differences: The oxygen atom introduces additional polarity and conformational flexibility. The phenoxy group may engage in hydrogen bonding, unlike the direct phenyl attachment in the target compound. This could alter target selectivity . Applications: Investigated as a ligand for receptors requiring extended aromatic systems .
  • 3-((Cyclopropylmethoxy)methyl)-3-methylpyrrolidine Substituent: Cyclopropylmethoxy group. The methoxy group enhances solubility but reduces lipophilicity compared to fluorine . Applications: Explored for conformational restriction in drug design .

Comparative Data Table

Compound Name Substituent (Position/Type) Molecular Weight (g/mol) LogP (Estimated) Key Applications
3-(2-Fluorophenyl)-3-methylpyrrolidine 2-Fluoro (ortho) 193.23 ~2.1 CNS research, receptor studies
3-(4-Methoxyphenyl)-3-methylpyrrolidine HCl 4-Methoxy (para) 237.74 ~1.8 Solubility/conformation studies
3-(2-Bromophenyl)pyrrolidine HCl 2-Bromo (ortho) 264.58 ~2.8 Halogenation intermediates
3-((2-Fluorophenoxy)methyl)pyrrolidine HCl 2-Fluorophenoxy (via CH2) 245.70 ~1.9 Ligand design
3-((Cyclopropylmethoxy)methyl)-3-methylpyrrolidine Cyclopropylmethoxy 169.27 ~1.5 Conformational studies

Note: Molecular weights calculated using standard atomic masses. LogP values estimated via fragment-based methods.

Research Findings and Implications

  • Steric Considerations : Ortho-substituted derivatives (e.g., 2-fluoro, 2-bromo) exhibit steric hindrance, which may limit binding to certain targets but improve selectivity in others .
  • Synthetic Accessibility : Catalog entries (e.g., ) suggest commercial availability, indicating established synthetic routes. Bromo and methoxy derivatives may require additional purification steps due to higher molecular complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluorophenyl)-3-methylpyrrolidine
Reactant of Route 2
3-(2-Fluorophenyl)-3-methylpyrrolidine

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